Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate
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Overview
Description
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a piperidine ring, a pyrimidine ring, and an isothiazole ring, making it a unique and interesting molecule for scientific research.
Mechanism of Action
Target of Action
It is known that similar heterocyclic compounds have a broad range of targets due to their diverse chemical and biological properties . These compounds can interact with multiple receptors, which makes them valuable for the development of new therapeutic agents .
Mode of Action
It is known that similar heterocyclic compounds can undergo various reactions, including condensation reactions and cycloaddition with dipolarophiles . These reactions can lead to changes in the compound’s structure, which can affect its interaction with its targets .
Biochemical Pathways
It is known that similar heterocyclic compounds can affect a wide range of biochemical pathways due to their diverse biological activities . These activities can lead to various downstream effects, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects .
Pharmacokinetics
It is known that similar heterocyclic compounds can have diverse pharmacokinetic properties due to their diverse chemical structures . These properties can impact the compound’s bioavailability, which is a critical factor in its therapeutic efficacy .
Result of Action
It is known that similar heterocyclic compounds can have a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive effects . These effects can result from the compound’s interaction with its targets and its impact on various biochemical pathways .
Action Environment
It is known that the action of similar heterocyclic compounds can be influenced by various environmental factors, including temperature, ph, and the presence of other substances . These factors can affect the compound’s stability, its interaction with its targets, and its overall therapeutic efficacy .
Preparation Methods
The synthesis of Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: This step involves the cyclization of a suitable precursor in the presence of a sulfur source and an oxidizing agent.
Formation of the Pyrimidine Ring: This step typically involves the condensation of a suitable amine with a carbonyl compound, followed by cyclization.
Formation of the Piperidine Ring: This step involves the reduction of a suitable precursor, often using hydrogenation or other reducing agents.
Coupling of the Rings: The final step involves the coupling of the isothiazole, pyrimidine, and piperidine rings through a series of condensation and cyclization reactions.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but may differ in the substitution pattern or the functional groups attached to the rings.
This compound: This compound has a similar core structure but may have different substituents or modifications that alter its properties and applications.
The uniqueness of this compound lies in its specific combination of rings and functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-(6-benzyl-5,7-dioxo-4H-[1,2]thiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-2-30-20(28)14-8-10-24(11-9-14)19(27)17-15-16(23-31-17)18(26)25(21(29)22-15)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIHOFRECQDIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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